molecular formula C9H9ClO B3263355 7-Chlorochromane CAS No. 3722-70-1

7-Chlorochromane

Cat. No.: B3263355
CAS No.: 3722-70-1
M. Wt: 168.62 g/mol
InChI Key: YBIUDVWXWRPGBL-UHFFFAOYSA-N
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Description

7-Chlorochromane: is a chemical compound belonging to the class of chromanes, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a chlorine atom at the 7th position of the chromane structure gives it unique chemical properties. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Chromane: One common method for synthesizing 7-Chlorochromane involves the halogenation of chromane. This can be achieved by reacting chromane with a halogenating agent such as chlorine gas or thionyl chloride under controlled conditions.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors. For instance, starting from a phenol derivative, cyclization can be induced using acidic or basic catalysts to form the chromane ring, followed by chlorination at the 7th position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-Chlorochromane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form chromanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can lead to the formation of dihydrochromane derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 7-substituted chromane derivatives.

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of dihydrochromane derivatives.

Scientific Research Applications

Chemistry: 7-Chlorochromane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology and Medicine: Research has shown that chromane derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is studied for its potential role in developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chlorochromane depends on its specific application. In biological systems, chromane derivatives are known to interact with various molecular targets, including enzymes and receptors. The chlorine atom at the 7th position can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. For instance, chromane derivatives can inhibit enzymes involved in oxidative stress pathways, providing antioxidant effects.

Comparison with Similar Compounds

    Chromane: The parent compound without the chlorine substitution.

    Chromene: A similar structure but with a double bond in the tetrahydropyran ring.

    Chromanone: An oxidized form of chromane with a carbonyl group.

Uniqueness: 7-Chlorochromane is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIUDVWXWRPGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292070
Record name 7-Chloro-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-70-1
Record name 7-Chloro-3,4-dihydro-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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